N-Acetylpsychosine

Description

Properties

IUPAC Name |

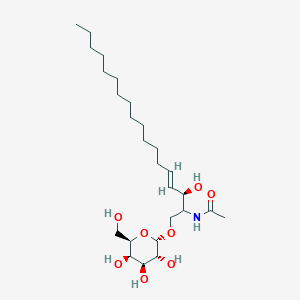

N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFSOLRPKRHPEE-JDJMUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35823-61-1 | |

| Record name | N-Acetylpsychosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035823611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Introduction: The Pathophysiology of Krabbe Disease and the Central Role of Psychosine

An In-Depth Technical Guide on the Cellular Role of Psychosine and the Analytical Utility of N-Acetylpsychosine

For Researchers, Scientists, and Drug Development Professionals

Krabbe disease, or globoid cell leukodystrophy (GLD), is a rare, autosomal recessive neurodegenerative disorder resulting from a deficiency in the lysosomal enzyme galactocerebrosidase (GALC).[1][2] This enzymatic defect disrupts the normal catabolism of specific galactolipids, leading to the accumulation of a cytotoxic glycosphingolipid, galactosylsphingosine, commonly known as psychosine.[1][3][4] The progressive buildup of psychosine is particularly detrimental to oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively. This toxicity triggers widespread demyelination, neuroinflammation characterized by the infiltration of "globoid cells" (multinucleated macrophages), and severe neurological decline. While psychosine is the primary pathogenic molecule, its acetylated derivative, this compound, serves as a crucial analytical tool for its quantification in research and diagnostic settings. This guide delineates the cellular functions of psychosine and the technical application of this compound.

Cellular and Molecular Functions of Psychosine

The toxicity of psychosine is pleiotropic, affecting multiple cellular compartments and signaling pathways. Its amphipathic nature allows it to intercalate into cellular membranes, leading to a cascade of disruptive events.

Membrane Perturbation and Lipid Raft Disruption

Psychosine exerts a significant portion of its toxicity through direct, non-enantioselective interactions with cellular membranes. Studies using a synthesized enantiomer of psychosine (ent-psy) have shown it to be equally or more toxic than the natural form, suggesting that its effects are primarily due to biophysical perturbation rather than specific protein-ligand interactions. Psychosine preferentially localizes to lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids. This localization disrupts the architecture and function of these rafts, which are critical hubs for cellular signaling. One key consequence is the inhibition of Protein Kinase C (PKC) translocation to the plasma membrane, a crucial step in many signaling cascades.

Induction of Oxidative Stress and Peroxisomal Dysfunction

Psychosine accumulation is strongly linked to the induction of oxidative stress. In glial cells, treatment with psychosine leads to an increase in reactive oxygen species (ROS) and a corresponding decrease in the levels of the antioxidant glutathione and cellular ATP. This is coupled with significant impairment of peroxisomal function. Key findings include:

-

Inhibition of Peroxisomal β-oxidation: Psychosine significantly inhibits the breakdown of very-long-chain fatty acids (VLCFAs) in peroxisomes.

-

Reduced Plasmalogen Content: It decreases the levels of plasmalogens, a class of ether phospholipids vital for membrane integrity and protection against oxidative stress.

-

Downregulation of Alkyl-DHAP Synthase: The expression of this key enzyme in plasmalogen biosynthesis is reduced.

These effects have been observed in both cell culture models and the brain tissue of the twitcher mouse, an animal model for Krabbe disease. The antioxidant N-acetylcysteine (NAC) has been shown to mitigate psychosine-mediated loss of peroxisomal function and ROS production, highlighting the therapeutic potential of antioxidant strategies.

Apoptosis Induction in Oligodendrocytes

The primary mechanism of oligodendrocyte death in Krabbe disease is apoptosis induced by psychosine. This process is redox-sensitive and involves direct effects on mitochondria. Psychosine triggers the intrinsic apoptotic pathway, evidenced by the activation of caspase-9, but not the extrinsic pathway initiator, caspase-8. Key signaling events include:

-

Mitochondrial Membrane Potential Collapse: Psychosine causes a drop in the mitochondrial membrane potential (ΔΨm), a critical early event in apoptosis.

-

Activation of the JNK/c-jun Pathway: It upregulates the pro-apoptotic c-jun N-terminal kinase (JNK) pathway, leading to the induction of the transcription factor AP-1.

-

Downregulation of the NF-κB Pathway: Concurrently, psychosine suppresses the anti-apoptotic NF-κB signaling pathway.

This dual action—activating a pro-apoptotic pathway while inhibiting an anti-apoptotic one—robustly drives oligodendrocytes toward programmed cell death.

This compound: An Analytical Derivatize

There is no substantive evidence to suggest that this compound is a native, functional molecule within cells. Instead, its significance lies in its role as a stable, chemically derivatized form of psychosine used for analytical purposes. In early studies, psychosine was isolated from the cerebral cortex in Krabbe disease by first derivatizing it to its N-acetyl form, which facilitates extraction and quantification. This chemical modification improves the chromatographic properties and detection sensitivity of the molecule during mass spectrometry analysis.

Quantitative Data: Psychosine Levels in Krabbe Disease

Psychosine concentration is a critical biomarker for Krabbe disease diagnosis, prognosis, and monitoring treatment efficacy. Its levels are dramatically elevated in affected individuals compared to healthy controls.

| Parameter | Condition | Psychosine Concentration | Source |

| Concentration in Brain White Matter | Krabbe Disease | 6-10 nmol/g tissue (at least 100-fold higher than normal) | |

| Concentration in Brain Cortex | Krabbe Disease | 1 nmol/g tissue | |

| Dried Blood Spot (DBS) Concentration | Early-Infantile Krabbe Disease (EIKD) | > 3 nmol/L | |

| Dried Blood Spot (DBS) Concentration | Normal / Carrier Range | < 0.71 nmol/L | |

| Dried Blood Spot (DBS) Concentration | Intermediate Range (KD patients, carriers, asymptomatic infants) | 0.71–3 nmol/L | |

| Dried Blood Spot (DBS) at Birth | Patient with Late Infancy Onset | 1.2 nmol/L | |

| Dried Blood Spot (DBS) at 2 weeks | Patient with Late Infancy Onset | 2.6 nmol/L (below 3 nmol/L cutoff) |

Experimental Protocols

Protocol for Assessing Psychosine-Induced Cytotoxicity

This protocol is based on methodologies used for studying psychosine toxicity in oligodendrocytic cell lines.

Objective: To determine the effect of psychosine on the viability of an oligodendrocytic cell line (e.g., MO3.13).

Materials:

-

MO3.13 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

Psychosine (β-galactosylsphingosine)

-

Dimethyl sulfoxide (DMSO, as vehicle)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding: Plate MO3.13 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM with 10% FBS. Allow cells to adhere for 24 hours.

-

Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells.

-

Psychosine Treatment: Prepare stock solutions of psychosine in DMSO. Dilute the stock solution in serum-free DMEM to achieve final concentrations. A typical range includes a sublethal dose (e.g., 5 µM) and a lethal dose (e.g., 20 µM). Include a vehicle-only control (DMSO).

-

Incubation: Add the psychosine solutions and vehicle control to the appropriate wells. Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Viability Assessment: After the 24-hour treatment, assess cell viability using a standard MTT or other metabolic assay according to the manufacturer's instructions.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol for Extraction and Quantification of Psychosine from Tissue

This protocol describes a general workflow for psychosine quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which may involve derivatization or the use of a derivatized internal standard.

Objective: To measure the concentration of psychosine in a biological sample.

Materials:

-

Tissue sample (e.g., brain homogenate)

-

Internal Standard: N,N-dimethylpsychosine or a stable isotope-labeled psychosine

-

Methanol (MeOH)

-

Chloroform

-

Water

-

LC-MS/MS system (e.g., AB SCIEX 4000QTRAP)

Methodology:

-

Sample Preparation: Homogenize a known weight of tissue in a suitable buffer. Take a defined volume or weight of the homogenate for extraction.

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., 20 μl of 250 ng/ml N,N-dimethylpsychosine) to the sample.

-

Lipid Extraction (Folch Method): a. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample. b. Vortex vigorously for 2 minutes. c. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. d. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers. e. Carefully collect the lower organic phase, which contains the lipids.

-

Alternative Methanol Extraction: a. Add 200 μl of methanol to the sample. b. Vortex and centrifuge. Collect the supernatant. c. Repeat the extraction on the remaining pellet and pool the supernatants.

-

Sample Concentration: Evaporate the solvent from the collected organic phase/supernatant under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent compatible with the LC mobile phase (e.g., methanol).

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Use a suitable column (e.g., C18) and gradient elution to separate psychosine from other lipids. c. Detect and quantify psychosine and the internal standard using tandem mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of psychosine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations: Pathways and Workflows

References

- 1. Krabbe Disease – nddprofiles [nddprofiles.univ-grenoble-alpes.fr]

- 2. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Enigmatic Pathway of N-Acetylpsychosine Biosynthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the biosynthesis of N-Acetylpsychosine, a derivative of the cytotoxic sphingolipid, psychosine. This document is intended for researchers, scientists, and drug development professionals investigating sphingolipid metabolism and its implications in neurodegenerative disorders such as Krabbe disease. While the complete biosynthetic pathway of this compound remains an area of active investigation, this guide synthesizes the established knowledge of its precursor's formation and degradation, offering a foundational framework for future research.

Introduction: The Significance of Psychosine and its Derivatives

Psychosine, or galactosylsphingosine, is a lysosomal sphingolipid that plays a critical and cytotoxic role in the pathogenesis of Krabbe disease, a devastating demyelinating disorder.[1][2] Krabbe disease is caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of psychosine.[3][4] The accumulation of psychosine in the nervous system leads to widespread apoptosis of oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[1] this compound is an acetylated derivative of psychosine. While its precise biological function and the full details of its biosynthesis are not yet completely elucidated, understanding its formation is crucial for a complete picture of sphingolipid metabolism and its dysregulation in disease.

The Known Pathway: Biosynthesis of the Precursor, Psychosine

The direct precursor to this compound is psychosine. The biosynthesis of psychosine is understood to occur via the transfer of a galactose moiety from UDP-galactose to sphingosine.

Key Enzyme: UDP-Galactose:Sphingosine Galactosyltransferase

The central enzyme in psychosine biosynthesis is UDP-galactose:sphingosine galactosyltransferase. This enzyme catalyzes the following reaction:

UDP-galactose + Sphingosine → Psychosine + UDP

Studies in a murine model of Krabbe disease (the twitcher mouse) have shown a direct correlation between the activity of this galactosyltransferase and the accumulation of psychosine in tissues. The highest levels of this enzyme's activity are found in the brainstem and spinal cord, which aligns with the significant neurological pathology observed in Krabbe disease.

Visualization of Psychosine Biosynthesis

The following diagram illustrates the enzymatic synthesis of psychosine from sphingosine and UDP-galactose.

The Hypothesized Next Step: N-Acetylation of Psychosine

The conversion of psychosine to this compound involves the addition of an acetyl group to the primary amine of the sphingosine backbone. While the specific enzyme responsible for this N-acetylation has not been definitively identified in the literature, it is hypothesized to be catalyzed by an N-acetyltransferase.

Potential Candidate Enzymes: N-Acetyltransferases (NATs)

N-acetyltransferases are a large family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a variety of substrates. Given the structure of psychosine, an N-acetyltransferase that can utilize sphingolipids as substrates is the most likely candidate for the synthesis of this compound. The reaction would proceed as follows:

Psychosine + Acetyl-CoA → this compound + CoA

Further research is required to identify and characterize the specific N-acetyltransferase involved in this reaction.

Proposed Biosynthetic Pathway of this compound

The following diagram outlines the proposed two-step biosynthesis of this compound from sphingosine.

Quantitative Analysis of Psychosine

Accurate quantification of psychosine is critical for diagnosing and monitoring Krabbe disease and for research into the metabolism of its derivatives. Several sensitive methods have been developed for this purpose.

| Analyte | Sample Matrix | Method | Limit of Detection | Normal Range | Pathological Range (Krabbe Disease) | Reference |

| Psychosine | Brain Tissue | Cation-exchange chromatography, TLC, fluorescent densitometry | 5-10 ng/100 mg | - | Elevated | |

| Psychosine | Dried Blood Spots (DBS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - | < 8 nmol/L | 8 - 112 nmol/L | |

| Psychosine | Dried Blood Spots (DBS) | - | - | < 0.71 nmol/L | > 3 nmol/L (Infantile Krabbe) | |

| Psychosine | Dried Blood Spots (DBS) | - | - | < 2 nmol/L | Elevated |

Experimental Protocols

Extraction and Quantification of Psychosine from Brain Tissue

This protocol is adapted from the method described by Igisu and Suzuki.

1. Lipid Extraction: a. Homogenize brain tissue in 19 volumes of chloroform:methanol (2:1, v/v). b. Filter the homogenate and wash the residue with chloroform:methanol (2:1). c. Combine the filtrates and perform a Folch partition by adding 0.2 volumes of 0.9% KCl. d. Collect the lower organic phase and wash it three times with the theoretical upper phase. e. Dry the lipid extract under a stream of nitrogen.

2. Cation-Exchange Chromatography: a. Resuspend the dried lipid extract in chloroform:methanol (2:1). b. Apply the sample to an AG-50W cation-exchange column. c. Wash the column extensively with chloroform:methanol (2:1) to elute neutral lipids and acidic phospholipids. d. Elute psychosine with methanolic ammonia.

3. Silicic Acid Chromatography: a. Further purify the psychosine-containing fraction on a silicic acid column to remove any remaining galactosylceramide.

4. Dansylation and Quantification: a. Dansylate the purified psychosine. b. Separate the dansylated psychosine by thin-layer chromatography (TLC). c. Quantify using fluorescent densitometry.

Measurement of Psychosine in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is based on the method described by Turgeon et al.

1. Sample Preparation: a. Punch a 3.2 mm disc from the dried blood spot. b. Place the disc in a 96-well plate. c. Add a methanol-based extraction solution containing an internal standard (e.g., N,N-dimethyl-D-erythro-sphingosine). d. Elute psychosine from the DBS by shaking.

2. LC-MS/MS Analysis: a. Inject the supernatant into an LC-MS/MS system. b. Perform chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column to separate psychosine from its structural isomers. c. Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify psychosine and the internal standard.

Workflow for Psychosine Analysis

Future Directions

The complete elucidation of the this compound biosynthetic pathway is a critical next step in understanding the full scope of sphingolipid metabolism. Key areas for future research include:

-

Identification and Characterization of the Psychosine N-acetyltransferase: This will involve screening candidate N-acetyltransferases for their ability to acetylate psychosine and characterizing the kinetics and substrate specificity of the identified enzyme.

-

Quantification of this compound in Health and Disease: Developing sensitive analytical methods to measure this compound levels in biological samples will be essential to determine its physiological and pathological concentrations.

-

Functional Role of this compound: Investigating the biological activity of this compound will reveal whether it shares the cytotoxic properties of psychosine or has a distinct function, potentially as a detoxification product.

Conclusion

While the biosynthesis of psychosine is well-established, the pathway leading to this compound is not yet fully understood. This guide provides a summary of the current knowledge and a framework for the research needed to fill the existing gaps. A deeper understanding of this pathway holds the potential to uncover new therapeutic targets for Krabbe disease and other disorders of sphingolipid metabolism.

References

- 1. Krabbe Disease – nddprofiles [nddprofiles.univ-grenoble-alpes.fr]

- 2. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galactosylceramidase - Wikipedia [en.wikipedia.org]

N-Acetylpsychosine: A Technical Guide for Researchers

Introduction

N-Acetylpsychosine, chemically known as N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide, is a synthetic derivative of psychosine (galactosylsphingosine). Psychosine is a cytotoxic glycosphingolipid that accumulates to pathogenic levels in globoid cell leukodystrophy (GLD), also known as Krabbe disease. Krabbe disease is a devastating, autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2][3] The accumulation of psychosine is central to the "psychosine hypothesis," which posits that this lipid is the primary driver of oligodendrocyte apoptosis, demyelination, and severe neurological damage characteristic of the disease.[2][4]

Unlike its precursor, this compound is considered biologically inert in the context of Krabbe disease pathogenesis. Its importance lies not in its biological activity, but in its lack thereof. The addition of an acetyl group to the primary amine of the sphingosine base dramatically alters its physicochemical properties, rendering it unable to participate in the cytotoxic signaling pathways initiated by psychosine. This makes this compound an indispensable tool in experimental biology, serving as a high-fidelity negative control to elucidate the specific pathogenic mechanisms of psychosine. This technical guide provides an in-depth overview of this compound, focusing on its discovery context, synthesis, experimental applications, and the key data that underscore its utility for researchers in lysosomal storage diseases, neurodegeneration, and drug development.

Discovery and History: The Psychosine Hypothesis Context

The history of this compound is intrinsically linked to the decades of research aimed at understanding the molecular basis of Krabbe disease. There is no singular "discovery" of this compound; rather, it emerged as a necessary chemical tool following the formulation of the psychosine hypothesis.

-

1970s - The "Psychosine Hypothesis": Researchers identified the accumulation of a cytotoxic lipid, galactosylsphingosine (psychosine), in the brains of patients with Krabbe disease and in the authentic twitcher mouse model. This led to the formulation of the psychosine hypothesis, which proposed that this accumulation, rather than the storage of the primary GALC substrate (galactosylceramide), was the main culprit behind the widespread demyelination and neurological decline.

-

Elucidating Psychosine's Cytotoxicity: Subsequent research focused on how psychosine exerts its toxic effects. Studies revealed its ability to disrupt cell membranes, inhibit key enzymes like protein kinase C (PKC), and induce apoptosis in oligodendrocytes, the myelin-producing cells of the central nervous system.

-

The Need for a Control: To prove that these effects were specific to the unique chemical structure of psychosine (with its free primary amine), researchers required a closely related molecule that was predicted to be non-toxic. N-Acetylation is a common biological modification that neutralizes the positive charge of an amine group. By acetylating psychosine to create this compound, scientists could create the ideal negative control.

-

Validation of Specificity: A key example of its use is in studying psychosine-specific receptor interactions. Research identified the G protein-coupled receptor TDAG8 as a specific receptor for psychosine. Experiments demonstrated that while psychosine and related lysolipids could activate this receptor, this compound could not, confirming that the free amine is crucial for this biological interaction.

Thus, the "discovery" of this compound was not a discovery of a new biological player, but the rational chemical synthesis of a tool to rigorously test the specificity of the pathogenic actions of its precursor.

Physicochemical Properties and Data

This compound is commercially available as a research-grade lipid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide | |

| Synonyms | N-Acetyl-Psychosine, N-acetyl-galactosylsphingosine | |

| CAS Number | 35823-61-1 | |

| Molecular Formula | C₂₆H₄₉NO₈ | |

| Molecular Weight | 503.67 g/mol | |

| Physical State | Solid | |

| Purity (Typical) | >99% |

Metabolic and Synthetic Pathways

The metabolic pathway leading to psychosine accumulation in Krabbe disease is now understood to be a catabolic process. This compound is not a natural metabolite but is produced through chemical synthesis.

Caption: Metabolic context of this compound.

Proposed Protocol for Chemical Synthesis of this compound

This protocol is a proposed method based on standard N-acetylation procedures for sphingolipids.

Objective: To synthesize this compound from a psychosine precursor.

Materials:

-

Psychosine (Galactosylsphingosine)

-

Anhydrous Methanol

-

Acetic Anhydride

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Chloroform

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica)

-

Solvents for chromatography (e.g., Chloroform/Methanol/Water mixtures)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 10 mg of psychosine in 2 mL of anhydrous methanol in a round-bottom flask.

-

Reaction Setup: Place the flask in an ice bath to cool to 0°C.

-

Base Addition: Add a slight molar excess (e.g., 1.2 equivalents) of a mild base like triethylamine to the solution. This will act as a scavenger for the acetic acid byproduct.

-

Acetylation: While stirring, slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride to the reaction mixture.

-

Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then let it warm to room temperature. Let it stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using TLC. The product, this compound, will be less polar than the starting material, psychosine. A suitable TLC mobile phase could be chloroform:methanol (85:15, v/v).

-

Quenching: Once the reaction is complete (disappearance of the psychosine spot on TLC), quench the reaction by adding a small amount of water.

-

Extraction: Transfer the mixture to a separatory funnel. Perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Folch extraction) to separate the lipid product into the organic phase.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of chloroform and methanol to isolate the pure this compound.

-

Verification: Confirm the identity and purity of the final product using mass spectrometry to verify the molecular weight (503.67 g/mol ) and NMR spectroscopy to confirm the structure.

Biological Activity and Signaling Pathways

The primary utility of this compound in research stems from its lack of biological activity in pathways where psychosine is a potent effector.

Interaction with TDAG8 Receptor

Psychosine is a known ligand for the orphan G protein-coupled receptor, T-cell death-associated gene 8 (TDAG8). Activation of this receptor is implicated in the morphological changes seen in microglial cells (globoid cell formation), a hallmark of Krabbe disease. Crucially, studies have shown that this compound does not activate the TDAG8 receptor, indicating that the free amine on the sphingosine backbone is essential for receptor binding and subsequent signaling.

Caption: Differential interaction with the TDAG8 receptor.

Comparative Quantitative Data: Psychosine Levels

No quantitative data for this compound in biological systems exists, as it is not a natural metabolite. However, the levels of its precursor, psychosine, are well-documented in Krabbe disease and serve as a critical biomarker. These values provide context for the pathogenic concentrations that this compound is used to control for in experiments.

| Condition / Model | Tissue / Fluid | Psychosine Concentration | Reference |

| Human Infantile Krabbe | Dried Blood Spot | > 3 nmol/L | |

| Human Carrier/Normal | Dried Blood Spot | < 0.71 nmol/L | |

| Twitcher Mouse (P31) | Brain | ~120 µM | |

| AAV1-GALC Treated Mouse | Brain (Forebrain) | Normalized to near-wildtype levels | |

| AAV1-GALC Treated Mouse | Brain (Hindbrain) | Reduced by ~77% |

Proposed Experimental Protocols

Protocol for Extraction and Quantification from Biological Samples

This protocol is a proposed method for the analysis of this compound, should it be used in a cell culture or animal model experiment.

Objective: To extract, identify, and quantify this compound from brain tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Brain tissue homogenizer

-

Chloroform, Methanol, Water (HPLC or MS grade)

-

Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar lipid (e.g., C17-base N-acetyl-sphingolipid).

-

Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

C18 reverse-phase HPLC column suitable for lipid analysis.

Procedure:

-

Homogenization: Homogenize a known weight of brain tissue (e.g., 50 mg) in a methanol/water solution.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

-

Lipid Extraction (Folch Method):

-

Add chloroform and methanol to the homogenate to achieve a final ratio of 2:1:0.8 (Chloroform:Methanol:Water, v/v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a known volume of the initial mobile phase (e.g., 100 µL of Methanol).

-

LC-MS Analysis:

-

Chromatography: Inject the reconstituted sample onto the C18 column. Elute with a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode (ESI+).

-

Detection (MRM): Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound would be its [M+H]⁺ ion (m/z 504.7). A characteristic product ion resulting from fragmentation (e.g., loss of the galactose headgroup) would be monitored for quantification. A second product ion would be used for confirmation.

-

-

Quantification: Create a standard curve using known concentrations of pure this compound. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Caption: Workflow for this compound quantification.

Conclusion

This compound is a critically important, yet often overlooked, molecule in the study of Krabbe disease. While it possesses no known pathogenic activity, its value as a research tool is immense. As a chemically stable and biologically inert analog of the cytotoxic lipid psychosine, it allows for rigorously controlled experiments to dissect the specific molecular mechanisms of psychosine-induced neurotoxicity. Its use has been pivotal in confirming the specificity of psychosine-receptor interactions and will continue to be essential for validating new therapeutic strategies aimed at mitigating psychosine's devastating effects. This guide provides the foundational knowledge, data, and experimental frameworks necessary for researchers to effectively utilize this compound in advancing our understanding of globoid cell leukodystrophy and related neurodegenerative disorders.

References

- 1. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of N-Acetylpsychosine: An In-depth Analysis Based on its Precursor, Psychosine

Researchers, scientists, and drug development professionals investigating the molecular underpinnings of Krabbe disease have long focused on the cytotoxic lipid, psychosine. Its N-acetylated counterpart, N-Acetylpsychosine (NAcPsy), however, remains a largely uncharacterized molecule. This technical guide synthesizes the current understanding of the mechanism of action of psychosine and explores the potential modulatory effects of N-acetylation, providing a foundational framework for future research into NAcPsy.

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. No dedicated studies outlining its direct biological effects, signaling pathways, or quantitative data such as IC50 or EC50 values are publicly available. Therefore, this guide will provide a comprehensive overview of the well-documented mechanism of its parent compound, psychosine, and infer potential alterations to this mechanism conferred by N-acetylation, drawing parallels from studies on other N-acetylated molecules.

Psychosine: The Cytotoxic Precursor in Krabbe Disease

Krabbe disease, a devastating demyelinating disorder, is caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). This deficiency leads to the accumulation of psychosine (galactosylsphingosine), a highly cytotoxic sphingolipid, particularly in myelin-producing cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system).[1][2][3] The accumulation of psychosine is considered the primary driver of the pathology observed in Krabbe disease.[1][4]

Core Mechanism of Psychosine-Induced Toxicity

The cytotoxic effects of psychosine are multifaceted, primarily revolving around membrane disruption, induction of apoptosis, and initiation of inflammatory responses.

-

Membrane Perturbation and Lipid Raft Disruption: As an amphipathic molecule, psychosine readily inserts into cellular membranes. This insertion is believed to alter membrane architecture and fluidity. Studies on psychosine's enantiomer suggest that its toxicity is primarily mediated through non-enantioselective interactions with the lipid bilayer rather than specific protein binding. Psychosine has been shown to accumulate in lipid rafts, specialized membrane microdomains crucial for cellular signaling, leading to the disruption of their architecture and function.

-

Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes. This programmed cell death is a key contributor to the demyelination seen in Krabbe disease. The apoptotic cascade initiated by psychosine involves:

-

Mitochondrial Dysfunction: Psychosine has a potent inhibitory effect on cytochrome c oxidase, a key component of the mitochondrial respiratory chain. This inhibition is thought to be due to the perturbation of the mitochondrial membrane environment. Psychosine also leads to changes in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.

-

Caspase Activation: Psychosine-induced apoptosis proceeds through the activation of caspases. Specifically, it activates caspase-9, an initiator caspase in the mitochondrial pathway, but not caspase-8, which is involved in the death receptor pathway.

-

-

Modulation of Signaling Pathways: Psychosine significantly alters intracellular signaling cascades, promoting pro-apoptotic and pro-inflammatory pathways while inhibiting anti-apoptotic signals.

-

Upregulation of Pro-Apoptotic Pathways: Psychosine upregulates the c-jun N-terminal kinase (JNK) pathway, leading to the activation of the transcription factor AP-1, which is involved in promoting apoptosis.

-

Downregulation of Anti-Apoptotic Pathways: It has been shown to down-regulate the lipopolysaccharide-induced transactivation of NF-κB, a key transcription factor for promoting cell survival and inflammatory responses.

-

Inflammatory Signaling: Psychosine can potentiate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in astrocytes. It also induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO) and peroxynitrite, which contribute to cellular damage.

-

The Potential Impact of N-Acetylation on Psychosine's Mechanism of Action

While direct evidence is lacking, the N-acetylation of psychosine to form this compound can be hypothesized to alter its biological activity in several ways, based on the known effects of N-acetylation on other bioactive molecules.

-

Altered Membrane Interaction: N-acetylation introduces an acetyl group to the primary amine of the sphingosine backbone. This modification would neutralize the positive charge of the amine group, making NAcPsy a more neutral and potentially more lipophilic molecule than psychosine. This change in physicochemical properties could significantly alter its interaction with and insertion into cell membranes, potentially affecting its ability to disrupt lipid rafts and overall membrane integrity.

-

Reduced Cytotoxicity: The free amino group of psychosine is suggested to be important for its cytotoxic effects. N-acetylation would block this functional group, which could lead to a reduction in its toxicity.

-

Modified Receptor/Enzyme Interaction: While psychosine's toxicity is thought to be primarily non-receptor-mediated, the N-acetylation could alter its interaction with any potential protein binding partners or enzymes. For instance, it is plausible that NAcPsy is not a substrate for the same enzymes that metabolize psychosine, potentially altering its cellular fate and accumulation.

-

Anti-inflammatory and Antioxidant Properties: N-acetylcysteine (NAC), a well-known antioxidant, has been shown to mitigate some of the oxidative stress-induced toxic effects of psychosine. This suggests that the N-acetyl group in NAcPsy might confer antioxidant properties, potentially counteracting the reactive oxygen species (ROS) production induced by the parent molecule. The effect of N-acetylation on the inflammatory properties of molecules is complex and can be context-dependent.

Experimental Protocols for Investigating Psychosine's Mechanism of Action

The following are generalized methodologies for key experiments cited in the study of psychosine's effects. These protocols would need to be adapted and optimized for the specific investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: Oligodendrocytic cell lines (e.g., MO3.13) are commonly used to model the effects of psychosine on myelinating cells. Primary oligodendrocyte cultures can also be utilized for more physiologically relevant studies.

-

Treatment: Cells are typically treated with varying concentrations of psychosine (or in future studies, this compound) dissolved in a suitable solvent (e.g., DMSO) for different time points (e.g., 24, 48 hours).

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

-

Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric substrate cleavage assays.

Mitochondrial Function Assays

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes such as JC-1 or TMRE are used to assess changes in ΔΨm. A decrease in the fluorescence ratio (for JC-1) or intensity (for TMRE) indicates mitochondrial depolarization, an early event in apoptosis.

-

Cytochrome c Oxidase Activity Assay: The activity of this mitochondrial enzyme complex can be measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.

-

SDS-PAGE and Immunoblotting: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated and total JNK, c-Jun, IκBα, NF-κB) and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models

-

The Twitcher Mouse: This is a naturally occurring and widely used murine model of Krabbe disease. These mice have a mutation in the Galc gene, leading to a deficiency in the GALC enzyme and subsequent psychosine accumulation. They exhibit a phenotype that closely resembles the infantile form of human Krabbe disease, making them an invaluable tool for in vivo studies.

Visualizing the Signaling Pathways of Psychosine

The following diagrams illustrate the known signaling pathways affected by psychosine. The precise impact of this compound on these pathways remains to be elucidated.

Conclusion and Future Directions

The mechanism of action of psychosine is a complex interplay of membrane disruption, mitochondrial dysfunction, and the dysregulation of key signaling pathways, ultimately leading to the apoptotic demise of myelinating cells. While the specific actions of this compound are currently unknown, its structural modification from psychosine strongly suggests a distinct biological activity profile.

Future research should be directed towards elucidating the precise mechanism of action of this compound. Key areas of investigation should include:

-

Direct comparison of the cytotoxicity of psychosine and this compound in oligodendrocyte cell lines.

-

Analysis of the interaction of this compound with artificial and cellular membranes to determine the impact of N-acetylation on membrane perturbation.

-

Investigation of the effect of this compound on the key signaling pathways known to be modulated by psychosine, including the JNK/AP-1 and NF-κB pathways.

-

In vivo studies using the Twitcher mouse model to assess the effects of this compound on the disease phenotype.

A thorough understanding of the mechanism of action of this compound could open new avenues for therapeutic intervention in Krabbe disease, potentially offering a molecule with reduced toxicity or even protective properties compared to its precursor. The framework provided in this guide serves as a critical starting point for these much-needed investigations.

References

- 1. Experimental Therapies in the Murine Model of Globoid Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain Targeted AAV1-GALC Gene Therapy Reduces Psychosine and Extends Lifespan in a Mouse Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brainstem development requires galactosylceramidase and is critical for pathogenesis in a model of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylpsychosine (Psychosine) as a Potential Biomarker: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). This enzymatic defect leads to the accumulation of a cytotoxic metabolite, galactosylsphingosine, commonly known as psychosine. While the user's query specified "N-Acetylpsychosine," the overwhelming body of scientific literature points to psychosine as the key biomarker for Krabbe disease. It is possible that "this compound" is a related but less-studied metabolite or a misnomer. This guide will focus on the wealth of data available for psychosine as a critical biomarker for the diagnosis, prognosis, and monitoring of Krabbe disease.

Elevated levels of psychosine in dried blood spots (DBS) have been identified as a highly specific marker for the infantile form of Krabbe disease, prompting its use as a second-tier test in newborn screening programs.[1][2] This guide provides a comprehensive overview of the role of psychosine as a biomarker, including quantitative data, experimental protocols for its measurement, and an exploration of the signaling pathways involved in its toxicity.

Quantitative Data Presentation

The following tables summarize quantitative data regarding psychosine concentrations in various contexts, as reported in the literature.

Table 1: Psychosine Concentrations in Dried Blood Spots (DBS) for Krabbe Disease Phenotypes

| Phenotype | Psychosine Concentration (nmol/L) | Sample Size (n) | Citation |

| Early Infantile Krabbe Disease (EIKD) | Substantially elevated | Not specified | [1][2] |

| Later-onset Krabbe Disease | Intermediate elevation | Not specified | [3] |

| Normal Newborns | Baseline levels | Not specified |

Note: Specific mean and range values were not consistently provided across the reviewed literature, but the relative differences are well-established.

Table 2: Analytical Method Performance for Psychosine Quantification

| Parameter | Value | Citation |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Sample Matrix | Dried Blood Spots (DBS) |

Note: While the search results mention LC-MS/MS as the standard method, specific validation parameters like LOD, LOQ, and precision for psychosine were not detailed in the provided snippets. The data for N-acetyl-l-aspartate is presented as an example of what is typically reported for similar biomarker assays.

Experimental Protocols

Measurement of Psychosine in Dried Blood Spots by LC-MS/MS

This section outlines a general methodology for the quantification of psychosine from dried blood spots, based on common practices for biomarker analysis from this sample type.

1. Sample Preparation:

-

A 3.2 mm disc is punched from the dried blood spot into a 96-well plate.

-

An extraction solution containing an internal standard (e.g., a stable isotope-labeled version of psychosine) is added to each well.

-

The plate is sealed and agitated (e.g., on an orbital shaker) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 45°C) to facilitate extraction of the analyte.

-

Following extraction, the supernatant is transferred to a new 96-well plate for analysis.

2. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer is used for analysis.

-

Chromatography: The extracted sample is injected onto a suitable LC column (e.g., a C18 column) to separate psychosine from other blood components. A gradient of mobile phases (e.g., water and acetonitrile with formic acid) is typically used for elution.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both psychosine and its internal standard.

3. Data Analysis:

-

The concentration of psychosine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of psychosine.

Signaling Pathways in Psychosine Toxicity

Psychosine accumulation is highly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to the characteristic demyelination seen in Krabbe disease. The following diagrams illustrate the key signaling pathways implicated in psychosine-induced cell death.

Caption: Overview of psychosine-induced toxicity pathways.

The molecular mechanism of psychosine-induced cell death is primarily apoptotic. Psychosine directly affects mitochondria, leading to the activation of caspase 9. It also upregulates the pro-apoptotic c-jun/JNK pathway, leading to the induction of AP-1. Concurrently, psychosine down-regulates the anti-apoptotic NF-κB pathway. Several studies have also shown that psychosine disrupts lipid rafts and inhibits Protein Kinase C (PKC) activity.

Caption: Workflow for psychosine analysis from dried blood spots.

Conclusion

Psychosine is a critically important biomarker for the early diagnosis and prognostic stratification of Krabbe disease. Its measurement in dried blood spots using LC-MS/MS is a key component of newborn screening programs and allows for the timely identification of infants with the severe infantile form of the disease who may benefit from early therapeutic intervention. The toxic effects of psychosine are mediated through multiple signaling pathways, leading to oligodendrocyte apoptosis and demyelination. Further research into the precise mechanisms of psychosine toxicity and the potential role of related metabolites may open new avenues for therapeutic development in Krabbe disease.

References

N-Acetylpsychosine in Lysosomal Storage Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient enzymatic activity. This deficiency leads to the accumulation of undigested or partially digested macromolecules, resulting in cellular dysfunction and widespread pathology. In the context of globoid cell leukodystrophy, also known as Krabbe disease, the primary pathogenic substrate that accumulates is galactosylsphingosine, commonly referred to as psychosine.

This technical guide will delve into the role of psychosine in lysosomal storage disease models, with a specific clarification on the status of N-acetylpsychosine. Initial inquiries into this compound reveal its primary role not as a naturally occurring, bioactive molecule in the pathogenesis of Krabbe disease, but rather as a chemical derivative prepared for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS). Therefore, this whitepaper will focus on the well-established cytotoxic effects and signaling pathways of psychosine, the principal neurotoxin in Krabbe disease, and will detail the methodologies for its study, including the chemical derivatization to this compound for quantification.

The Central Pathogen: Psychosine

Krabbe disease is an autosomal recessive disorder caused by mutations in the GALC gene, which encodes the lysosomal enzyme galactocerebrosidase. GALC is responsible for the hydrolysis of galactosylceramide, a major component of myelin. A deficiency in GALC leads to the accumulation of its deacylated form, psychosine, which is highly cytotoxic to oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[1][2] The accumulation of psychosine is considered the primary driver of the rapid and devastating demyelination and neurodegeneration characteristic of the disease.[1][2]

The Psychosine Hypothesis

The "psychosine hypothesis" posits that the accumulation of psychosine to toxic levels is the primary cause of the clinical and pathological manifestations of Krabbe disease.[1] This hypothesis is supported by the strong correlation between psychosine levels and the severity of pathological changes in both human patients and animal models of the disease.

Pathophysiological Role of Psychosine

Psychosine exerts its cytotoxic effects through multiple mechanisms, leading to apoptosis of myelinating cells and subsequent demyelination.

-

Membrane Perturbation: Psychosine, as a lysosphingolipid, can insert into cellular membranes and disrupt their architecture. This non-specific membrane perturbation is thought to be a key mechanism of its toxicity. Studies using a synthesized enantiomer of psychosine, which would not be expected to interact with specific protein binding sites, have shown equal or greater toxicity compared to the natural form, supporting a mechanism of action that is not dependent on stereospecific protein interactions.

-

Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes. This programmed cell death contributes directly to the loss of these essential myelin-producing cells.

-

Neuroinflammation: The accumulation of psychosine triggers a significant neuroinflammatory response, characterized by the infiltration of macrophages and microglia into the affected areas of the nervous system. These inflammatory cells, often developing into multinucleated "globoid cells," contribute to the tissue damage.

Signaling Pathways Modulated by Psychosine

While some of psychosine's toxicity is attributed to direct membrane disruption, it also modulates specific cellular signaling pathways, contributing to its pathological effects.

-

Protein Kinase C (PKC) Inhibition: Early studies suggested that the neurotoxicity of sphingosine and lysosphingolipids, including psychosine, could be due to their inhibitory effect on protein kinases, particularly PKC.

-

Disruption of Lipid Rafts: Psychosine accumulation is thought to occur primarily within lipid rafts, specialized membrane microdomains rich in sphingolipids and cholesterol. By altering the composition and integrity of these rafts, psychosine can disrupt the signaling platforms they host, affecting a multitude of cellular processes.

The following diagram illustrates the proposed signaling cascade initiated by psychosine accumulation.

Caption: Proposed signaling cascade of psychosine-induced pathology in Krabbe disease.

Lysosomal Storage Disease Models

The study of Krabbe disease and the effects of psychosine accumulation heavily relies on animal models that recapitulate the human disease.

| Animal Model | Key Characteristics | Gene Mutation | Lifespan | Reference |

| Twitcher Mouse | Naturally occurring model, exhibits progressive tremor, weakness, and demyelination. | Spontaneous mutation in the Galc gene | ~40 days | |

| Canine Models | Naturally occurring models in West Highland White and Cairn Terriers. | Mutations in the canine GALC gene | Variable, typically a few months |

Experimental Protocols

Quantification of Psychosine

Accurate quantification of psychosine in biological samples is crucial for both diagnostic purposes and for evaluating the efficacy of therapeutic interventions in preclinical studies. While modern methods favor Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its sensitivity and specificity, older methods utilized Gas Chromatography-Mass Spectrometry (GC-MS) which required chemical derivatization of psychosine to this compound to improve its volatility and chromatographic properties.

This protocol provides a general workflow for the quantification of psychosine in biological tissues using LC-MS/MS.

1. Sample Preparation:

- Homogenize tissue samples in an appropriate buffer.

- Perform lipid extraction using a modified Folch method with chloroform/methanol.

- Dry the lipid extract under a stream of nitrogen.

- Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis:

- Use a C18 reverse-phase column for chromatographic separation.

- Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid or ammonium formate to improve ionization.

- Detect psychosine using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.

- Monitor specific precursor-to-product ion transitions for psychosine and an internal standard (e.g., a deuterated analog).

The following diagram outlines the workflow for psychosine quantification by LC-MS/MS.

Caption: Workflow for psychosine quantification by LC-MS/MS.

This protocol describes the general steps for the chemical derivatization of psychosine to this compound for analysis by GC-MS. It is important to note that this method is largely superseded by LC-MS/MS.

1. Isolation of Psychosine:

- Perform lipid extraction from the biological sample as described in Protocol 1.

- Isolate the psychosine fraction using column chromatography (e.g., silicic acid chromatography).

2. N-Acetylation:

- Dissolve the isolated psychosine in a suitable solvent (e.g., methanol).

- Add acetic anhydride and a mild base (e.g., pyridine or triethylamine) to the solution.

- Incubate the reaction mixture to allow for the complete N-acetylation of the primary amine group of psychosine.

- Quench the reaction and extract the this compound derivative.

3. GC-MS Analysis:

- The N-acetylated derivative is then typically further derivatized (e.g., silylated) to increase volatility for GC analysis.

- Analyze the derivatized sample by GC-MS, monitoring for the characteristic fragmentation pattern of this compound.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of psychosine on a relevant cell line, such as an oligodendrocyte precursor cell line.

1. Cell Culture:

- Culture oligodendrocyte precursor cells in appropriate growth medium.

- Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

2. Treatment:

- Prepare a stock solution of psychosine in a suitable solvent (e.g., DMSO).

- Dilute the psychosine stock solution in culture medium to achieve a range of final concentrations.

- Remove the old medium from the cells and replace it with the medium containing different concentrations of psychosine. Include a vehicle control (medium with the solvent alone).

- Incubate the cells for a predetermined time period (e.g., 24, 48 hours).

3. Assessment of Cell Viability:

- Use a commercial cell viability assay, such as one based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the measurement of ATP levels (e.g., CellTiter-Glo®).

- Follow the manufacturer's instructions for the chosen assay.

- Measure the absorbance or luminescence using a plate reader.

- Calculate cell viability as a percentage of the vehicle-treated control.

The following diagram illustrates the workflow for an in vitro cytotoxicity assay.

Caption: Workflow for an in vitro psychosine cytotoxicity assay.

Conclusion

In the study of lysosomal storage diseases, particularly Krabbe disease, psychosine stands out as the primary pathogenic molecule responsible for the severe demyelination and neurodegeneration observed. While the term "this compound" appears in the historical literature, it is crucial for researchers to understand that this compound is an analytical derivative used for quantification and not a naturally accumulating neurotoxin. The focus of research and therapeutic development should remain on understanding and mitigating the cytotoxic effects of psychosine. The experimental protocols and workflows provided in this guide offer a foundation for the continued investigation of psychosine's role in lysosomal storage disease models and the development of novel therapeutic strategies.

References

Unveiling the Subcellular Landscape of N-Acetylpsychosine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpsychosine, the acetylated derivative of the cytotoxic glycosphingolipid psychosine, presents a compelling yet underexplored area of cellular lipid biology. While its precursor, psychosine, is extensively studied for its pathological accumulation and cellular disruption in globoid cell leukodystrophy (Krabbe disease), this compound is primarily utilized in research as a non-toxic control. Consequently, a significant knowledge gap exists regarding its specific subcellular localization and potential biological functions. This technical guide aims to address this gap by providing a comprehensive overview of the current understanding, or lack thereof, of this compound's cellular distribution. In the absence of direct quantitative data for this compound, we present a detailed analysis of the known localization of psychosine as a critical point of reference. Furthermore, this guide offers an in-depth exploration of state-of-the-art experimental protocols that can be adapted to elucidate the subcellular whereabouts of this compound, thereby providing a roadmap for future research in this domain. Finally, we visualize key signaling pathways affected by psychosine and propose experimental workflows to investigate this compound, equipping researchers with the necessary tools to advance our understanding of this enigmatic lipid.

Introduction: The this compound Enigma

Psychosine, or galactosylsphingosine, is a lysosphingolipid that accumulates to toxic levels in the nervous system of individuals with globoid cell leukodystrophy (GLD), a devastating demyelinating disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2] The cytotoxicity of psychosine is a key factor in the pathogenesis of GLD, leading to widespread apoptosis of oligodendrocytes, the myelin-producing cells of the central nervous system.[3]

In stark contrast, its N-acetylated form, this compound, is consistently reported to be non-toxic.[4] This critical difference in cytotoxicity underscores the importance of the free amino group on the sphingosine backbone for psychosine's pathological effects. However, the very property that makes this compound an effective experimental control—its biological inertia—has also contributed to a lack of dedicated research into its own cellular behavior. Understanding where this compound resides within the cell is a crucial first step in determining if it possesses any subtle biological roles or if its distribution pattern can shed light on the trafficking and metabolism of related sphingolipids.

Cellular Localization: The Psychosine Precedent

Due to the scarcity of data on this compound, we must turn to its well-studied precursor, psychosine, to infer potential localization patterns and to understand the cellular environment in which this compound might be found.

Primary Localization: Lipid Rafts

A significant body of evidence points to the accumulation of psychosine within specific microdomains of the plasma membrane known as lipid rafts .[5] These are dynamic assemblies enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The accumulation of the amphipathic psychosine molecule within these ordered domains disrupts their architecture and function.

Table 1: Quantitative Data on Psychosine Accumulation in Lipid Rafts

| Tissue/Cell Type | Condition | Psychosine Concentration in Lipid Rafts | Psychosine Concentration in Non-Raft Fractions | Reference |

| Twitcher Mouse Brain | Postnatal Day 40 (P40) | Significantly elevated compared to wild-type | Elevated compared to wild-type | |

| Human Krabbe Patient Brain | Post-mortem | Significantly elevated compared to control | Elevated compared to control | |

| Twitcher Mouse Sciatic Nerve | P40 | Significantly elevated compared to wild-type | Not specified |

Note: Specific quantitative values are often presented as relative amounts or in units of nmol/mg protein and can vary between studies. The consistent finding is a preferential accumulation in raft fractions.

Other Implicated Organelles

While lipid rafts are a primary site of psychosine-induced pathology, its effects are observed in various cellular compartments, suggesting a broader, albeit less characterized, distribution:

-

Mitochondria: Psychosine has been shown to directly affect mitochondrial function, including the inhibition of cytochrome c oxidase and the induction of mitochondrial membrane potential changes, suggesting its presence in or interaction with mitochondrial membranes.

-

Lysosomes: As the site of GALC deficiency, the lysosome is the primary site of psychosine production from galactosylceramide degradation. Elevated levels of lysosphingolipids are expected within the lysosomal lumen.

-

Peroxisomes: Studies have indicated that psychosine can inhibit peroxisomal β-oxidation, implying a potential interaction with this organelle.

Experimental Protocols for Determining this compound Localization

The following protocols represent a toolkit of modern biochemical and cell biology techniques that can be adapted to investigate the subcellular localization of this compound.

Subcellular Fractionation Coupled with Mass Spectrometry

This classical biochemical approach provides a quantitative measure of a molecule's distribution across different organelles.

Protocol:

-

Cell/Tissue Homogenization:

-

Harvest cultured cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet or minced tissue in a hypotonic homogenization buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease and phosphatase inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle or by passing them through a fine-gauge needle. The degree of homogenization should be monitored by microscopy to ensure cell lysis with minimal organelle damage.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi fragments) and separate it from the cytosolic supernatant.

-

Further purification of organelles can be achieved using density gradient centrifugation (e.g., with sucrose or Percoll gradients).

-

-

Lipid Extraction and Analysis:

-

Extract total lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method.

-

Quantify the amount of this compound in each fraction using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Fluorescent Labeling and Microscopy

Visualizing this compound within the cellular context requires the use of fluorescently tagged analogs.

Protocol for Synthesis and Application of a Fluorescent this compound Analog:

-

Synthesis of a Tagged this compound:

-

Synthesize a psychosine analog containing a "clickable" functional group, such as a terminal alkyne or an azide. This can be achieved by modifying the fatty acid chain of a precursor molecule.

-

Perform N-acetylation of the sphingosine amino group.

-

The resulting molecule is a clickable this compound analog.

-

-

Cellular Labeling:

-

Incubate cultured cells with the clickable this compound analog. The lipid will be taken up by the cells and incorporated into various membranes.

-

After the desired incubation time, wash the cells to remove excess probe.

-

Fix the cells with paraformaldehyde. Avoid using methanol as it can extract lipids.

-

-

Click Chemistry Reaction:

-

Permeabilize the fixed cells (e.g., with saponin).

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a fluorescently labeled azide (if using an alkyne-tagged lipid) or a fluorescently labeled alkyne (if using an azide-tagged lipid) along with the copper catalyst and a reducing agent.

-

This reaction covalently attaches the fluorophore to the incorporated this compound analog.

-

-

Imaging:

-

Perform co-localization studies by immunostaining for specific organelle markers (e.g., anti-Calnexin for the ER, anti-TOM20 for mitochondria, anti-LAMP1 for lysosomes).

-

Visualize the distribution of the fluorescent this compound analog and the organelle markers using confocal or super-resolution microscopy.

-

Mass Spectrometry Imaging (MSI)

MSI is a powerful, label-free technique that allows for the visualization of the spatial distribution of lipids directly in tissue sections.

Protocol:

-

Tissue Preparation:

-

Harvest fresh tissue and immediately freeze it in liquid nitrogen or isopentane cooled on dry ice to preserve its structure and prevent lipid degradation.

-

Section the frozen tissue using a cryostat to a thickness of 10-20 µm.

-

Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).

-

-

Matrix Application:

-

Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine) uniformly over the tissue section. The matrix is crucial for the desorption and ionization of the analyte.

-

-

Data Acquisition:

-

Analyze the slide using a MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometer. The laser rasters across the tissue section, acquiring a mass spectrum at each pixel.

-

-

Data Analysis:

-

Generate ion intensity maps for the m/z value corresponding to this compound to visualize its distribution across the tissue section.

-

Correlate the MSI data with histological staining (e.g., H&E staining) of an adjacent tissue section to map the lipid distribution to specific cell types and anatomical structures.

-

Signaling Pathways and Experimental Workflows

While this compound is considered non-toxic, its structural similarity to psychosine warrants an examination of the signaling pathways disrupted by its precursor. These pathways represent potential, albeit likely weaker, points of interaction for this compound.

Psychosine-Disrupted Signaling Pathways

Psychosine is known to interfere with key signaling cascades, primarily through its disruption of lipid rafts.

-

Protein Kinase C (PKC) Inhibition: Psychosine accumulation in lipid rafts alters the membrane environment, which can inhibit the translocation and activation of certain PKC isoforms. This has downstream effects on cell proliferation, differentiation, and survival.

-

Receptor-Mediated Signaling: By altering the integrity of lipid rafts, psychosine can affect the function of raft-associated receptors and their downstream signaling partners. Psychosine has been shown to be a ligand for the G protein-coupled receptor TDAG8, which can lead to the uncoupling of mitosis and cytokinesis.

-

Induction of Apoptosis: Psychosine triggers apoptotic cell death through various mechanisms, including the activation of caspase-9 (indicating mitochondrial involvement) and the upregulation of the pro-apoptotic JNK/AP-1 pathway.

Visualizations

Conclusion and Future Directions

The cellular localization of this compound remains an open question in the field of sphingolipid biology. While its precursor, psychosine, has a well-documented and pathologically significant affinity for lipid rafts, the subcellular distribution of this compound is largely uncharacterized. This guide has provided the necessary context by summarizing the known localization of psychosine and has outlined a series of robust, adaptable experimental protocols that can be employed to fill this knowledge gap. By leveraging techniques such as subcellular fractionation with mass spectrometry, fluorescent probe synthesis and imaging, and mass spectrometry imaging, researchers can begin to map the cellular landscape of this enigmatic lipid. Elucidating the localization of this compound will be the first step towards understanding its potential metabolic fate, its trafficking pathways, and whether it possesses subtle biological functions beyond its current use as a non-toxic control. Such studies will not only enhance our fundamental understanding of sphingolipid metabolism but may also provide new insights into the mechanisms that differentiate a toxic lipid from its benign, acetylated counterpart.

References

- 1. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]

- 2. Mass spectrometry imaging protocol for spatial mapping of lipids, N-glycans and peptides in murine lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

The Degradation Pathway of N-Acetylpsychosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpsychosine (N-Ac-Psy), also known as N-acetyl-galactosylsphingosine, is an acetylated derivative of psychosine. While the metabolic fate of psychosine is well-documented, particularly in the context of Krabbe disease, the specific degradation pathway of this compound is not extensively characterized in the scientific literature. This technical guide synthesizes the available information on the catabolism of related sphingolipids to propose a putative degradation pathway for this compound. This document provides a framework for researchers investigating the metabolism of this molecule, including potential enzymatic steps, relevant quantitative data from analogous reactions, and detailed experimental protocols to facilitate further study.

Introduction

Psychosine, or galactosylsphingosine, is a cytotoxic lysosphingolipid that accumulates in Krabbe disease, a severe neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). The acetylation of psychosine to form this compound may represent a cellular mechanism to modify its biological activity or facilitate its clearance. Understanding the degradation of this compound is crucial for elucidating its physiological roles and its potential involvement in pathological conditions. This guide outlines a hypothesized degradation pathway for this compound based on the known catabolic routes of structurally similar sphingolipids.

Proposed Degradation Pathway of this compound

The degradation of this compound is proposed to proceed via one of two primary initial steps: deacetylation to psychosine or deglycosylation to N-acetyl-sphingosine.

Pathway A: Deacetylation followed by Deglycosylation

-